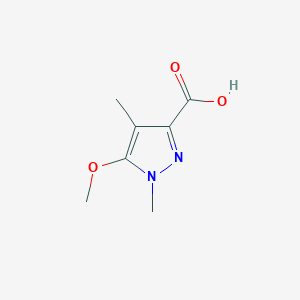![molecular formula C14H8N2O5 B12918633 1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione CAS No. 6344-27-0](/img/structure/B12918633.png)
1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties. It is also referred to as N,N’-1,3-Phenylene bismaleimide . This compound is characterized by the presence of two pyrrole-2,5-dione groups attached to a central phenylene ring with a hydroxyl group at the 4-position. It has a molecular formula of C14H8N2O5 and a molecular weight of 284.22 g/mol .
準備方法
The synthesis of 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) typically involves the reaction of maleic anhydride with a suitable aromatic diamine under controlled conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
化学反応の分析
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the pyrrole-2,5-dione groups to pyrrolidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used as a curing agent in the production of high-performance rubber and plastic materials.
作用機序
The mechanism of action of 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial for its biological and industrial applications .
類似化合物との比較
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) can be compared with other similar compounds such as:
N,N’-1,3-Phenylene bismaleimide: Similar structure but without the hydroxyl group.
1,1’-Methylenedi-4,1-phenylene)bismaleimide: Contains a methylene bridge instead of a direct phenylene linkage.
N,N’-4-Methyl-1,3-phenylene)bismaleimide: Similar structure with a methyl group at the 4-position instead of a hydroxyl group.
The presence of the hydroxyl group in 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) imparts unique chemical reactivity and potential biological activity, distinguishing it from these similar compounds .
特性
CAS番号 |
6344-27-0 |
|---|---|
分子式 |
C14H8N2O5 |
分子量 |
284.22 g/mol |
IUPAC名 |
1-[3-(2,5-dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H8N2O5/c17-10-2-1-8(15-11(18)3-4-12(15)19)7-9(10)16-13(20)5-6-14(16)21/h1-7,17H |
InChIキー |
DYAACMIJCPQJOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


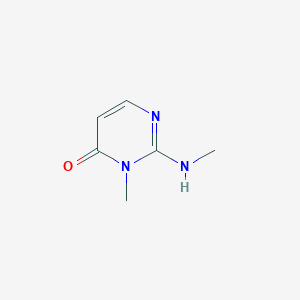
![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)
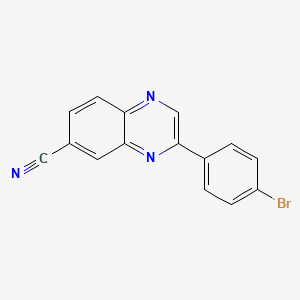
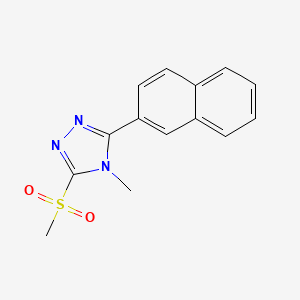
![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)
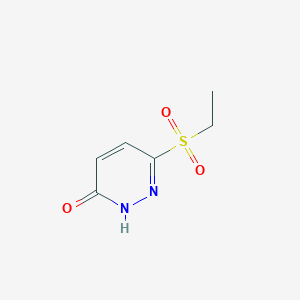
![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)


